molecular formula C12H11NO B12825805 1-(1-Methylisoquinolin-7-yl)ethan-1-one

1-(1-Methylisoquinolin-7-yl)ethan-1-one

Cat. No.: B12825805
M. Wt: 185.22 g/mol
InChI Key: HQRVSBGAEXMEGS-UHFFFAOYSA-N
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Description

1-(1-Methylisoquinolin-7-yl)ethan-1-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methylisoquinolin-7-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1-methylisoquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Reaction:

1-Methylisoquinoline+Acetyl chlorideAlCl3This compound\text{1-Methylisoquinoline} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 1-Methylisoquinoline+Acetyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized for high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylisoquinolin-7-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(1-Methylisoquinolin-7-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylisoquinolin-7-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylisoquinoline: Lacks the ethanone group, making it less reactive in certain chemical reactions.

    1-(1-Methylisoquinolin-6-yl)ethan-1-one: Similar structure but with the ethanone group at a different position, leading to different chemical properties and reactivity.

    1-(1-Methylisoquinolin-8-yl)ethan-1-one: Another positional isomer with distinct chemical behavior.

Uniqueness

1-(1-Methylisoquinolin-7-yl)ethan-1-one is unique due to the specific positioning of the ethanone group on the isoquinoline ring

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(1-methylisoquinolin-7-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-12-7-11(9(2)14)4-3-10(12)5-6-13-8/h3-7H,1-2H3

InChI Key

HQRVSBGAEXMEGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=C(C=C2)C(=O)C

Origin of Product

United States

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